molecular formula C22H26N2O3S B4891893 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide

1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B4891893
M. Wt: 398.5 g/mol
InChI Key: MXSKWOZYPXXMFS-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide, also known as MTDP, is a chemical compound that has been of great interest in the field of scientific research. It is a synthetic compound that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been shown to inhibit the replication of hepatitis C virus by targeting the NS5B polymerase. Furthermore, 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been found to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has also been found to inhibit the replication of hepatitis C virus and protect neurons from oxidative stress-induced damage. Furthermore, 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods, and its purity can be easily determined using various analytical techniques. Furthermore, 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacokinetics and toxicity.

Future Directions

There are several future directions for the research of 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide. Firstly, further studies are needed to fully understand its mechanism of action and pharmacokinetics. Secondly, the potential therapeutic applications of 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide need to be further explored, especially in the field of cancer and neurodegenerative diseases. Thirdly, the toxicity of 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide needs to be evaluated in preclinical studies to determine its safety for human use. Lastly, the development of novel analogs of 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide with improved pharmacokinetics and efficacy should be explored.
Conclusion:
In conclusion, 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide is a synthetic compound that has shown promising results in various scientific research studies. It has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been found to have antitumor and antiviral activity, as well as neuroprotective properties. However, further studies are needed to fully understand its mechanism of action, pharmacokinetics, and toxicity. The development of novel analogs of 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide with improved pharmacokinetics and efficacy should also be explored.

Synthesis Methods

1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been synthesized using various methods, including the reaction of 1-(2-methoxybenzyl)-piperidine-4-carboxylic acid with 4-(methylthio)benzylamine in the presence of coupling agents. Another method involves the reaction of 1-(2-methoxybenzyl)-piperidine-4-carboxylic acid with 4-(methylthio)benzaldehyde in the presence of reducing agents. These methods have been optimized to obtain high yields of 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide.

Scientific Research Applications

1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cells, including breast, lung, and colon cancer cells. 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has also been found to have antiviral activity against hepatitis C virus and herpes simplex virus. Furthermore, 1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide has been studied for its potential use as a neuroprotective agent in Alzheimer's disease.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-27-20-6-4-3-5-17(20)14-24-15-18(9-12-21(24)25)22(26)23-13-16-7-10-19(28-2)11-8-16/h3-8,10-11,18H,9,12-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSKWOZYPXXMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide

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